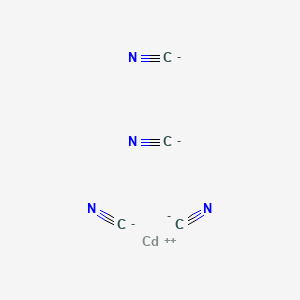
Cadmium(II) tetracyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium(II) tetracyanide is a coordination compound consisting of cadmium ions coordinated with cyanide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium(II) tetracyanide can be synthesized through the reaction of cadmium salts, such as cadmium chloride, with potassium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{CdCl}_2 + 4 \text{KCN} \rightarrow \text{K}_2[\text{Cd(CN)}_4] + 2 \text{KCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves controlled conditions to ensure the safe handling of cyanide compounds. The reaction is typically carried out in a well-ventilated area with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions: Cadmium(II) tetracyanide undergoes various chemical reactions, including:
Oxidation: Cadmium(II) can be oxidized to cadmium(III) in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to cadmium metal in the presence of reducing agents.
Substitution: Cyanide ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like chloride ions or phosphine ligands in an appropriate solvent.
Major Products:
Oxidation: Cadmium(III) complexes.
Reduction: Metallic cadmium.
Substitution: Cadmium complexes with different ligands.
Scientific Research Applications
Cadmium(II) tetracyanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other cadmium complexes and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of cadmium(II) tetracyanide involves its interaction with various molecular targets and pathways. The cyanide ligands can bind to metal centers in enzymes, inhibiting their activity. Additionally, cadmium ions can disrupt cellular processes by interfering with metal ion homeostasis and inducing oxidative stress.
Comparison with Similar Compounds
Cadmium(II) chloride: A simple cadmium salt with chloride ligands.
Cadmium(II) acetate: A cadmium salt with acetate ligands.
Cadmium(II) sulfide: A cadmium compound with sulfide ligands, commonly used in pigments and semiconductors.
Comparison: Cadmium(II) tetracyanide is unique due to its cyanide ligands, which confer distinct chemical properties compared to other cadmium compounds
Properties
CAS No. |
16041-14-8 |
|---|---|
Molecular Formula |
C4CdN4-2 |
Molecular Weight |
216.48 g/mol |
IUPAC Name |
cadmium(2+);tetracyanide |
InChI |
InChI=1S/4CN.Cd/c4*1-2;/q4*-1;+2 |
InChI Key |
VFFIJXIOFISOTC-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




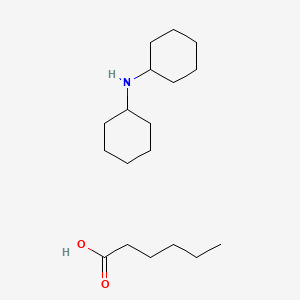

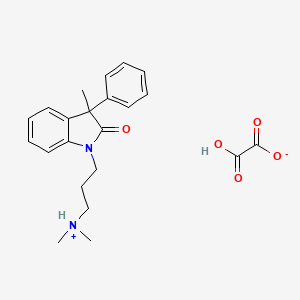
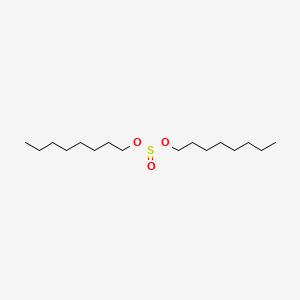

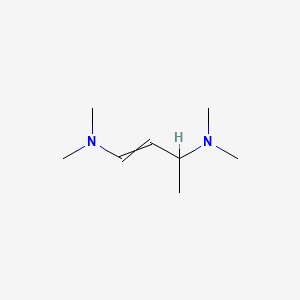
![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
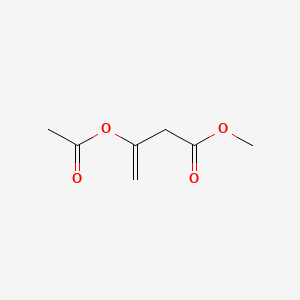
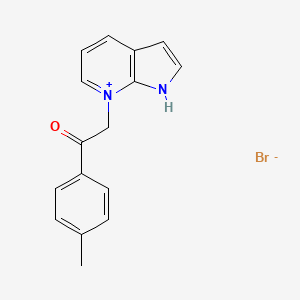
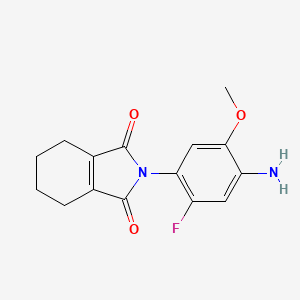
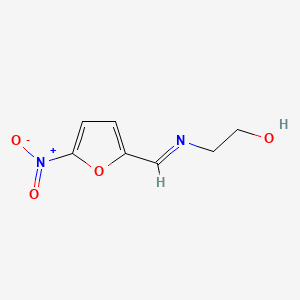
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
